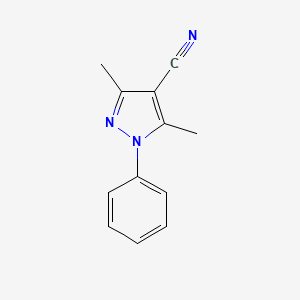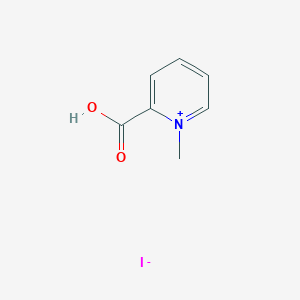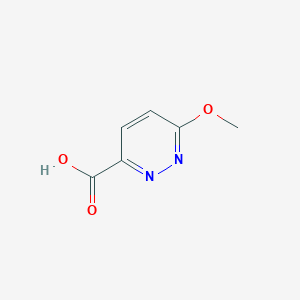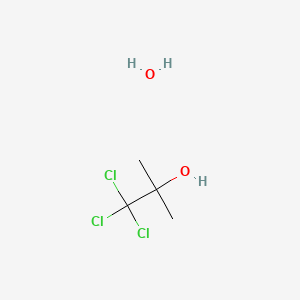
N-乙基-2,6-二甲基苯胺
描述
N-ethyl-2,6-dimethylaniline is a derivative of 2,6-dimethylaniline . It is an organic compound and a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is colorless when pure, but commercial samples are often yellow .
Synthesis Analysis
2,6-Dimethylaniline, a key starting material, is used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine . It is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst .Molecular Structure Analysis
The molecular formula of N-ethyl-2,6-dimethylaniline is C10H15N . It contains a total of 26 bonds; 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis
Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive . It is lithiated with butyllithium .Physical And Chemical Properties Analysis
2,6-Dimethylaniline has a density of 0.956 g/mL, a melting point of 2 °C, and a boiling point of 194 °C . It is soluble in water at 2% (20°C) and has a vapor pressure of 1 mmHg (20°C) .科学研究应用
Synthesis of Anesthetic Drugs
N-ethyl-2,6-dimethylaniline: is a key starting material in the synthesis of various anesthetic drugs such as Lidocaine , Bupivacaine , Mepivacaine , Etidocaine , Ropivacaine , Pyrrocaine , and Xylazine . These drugs are widely used for local anesthesia and pain management during surgical procedures.
Anti-Anginal Medication Production
This compound is also utilized in the production of Ranolazine , an anti-anginal medication . Ranolazine is used to treat chronic angina and works by improving blood flow to help the heart work more efficiently.
Anti-Diarrheal Drug Development
In the field of gastrointestinal treatments, N-ethyl-2,6-dimethylaniline is involved in the development of anti-diarrheal drugs like Lidamidine . This application highlights its role in creating medications that control the symptoms of diarrhea.
Chromatographic Analysis
The compound is used in chromatographic methods to detect and quantify impurities in pharmaceuticals. It’s particularly noted for its use in a reverse-phase ultra-performance liquid chromatographic (UPLC) method, which can detect impurities at very low levels, enhancing the safety profile of drugs .
Synthesis of Heterocycles
N-ethyl-2,6-dimethylaniline: serves as a versatile synthon in the synthesis of heterocycles . Heterocyclic compounds are crucial in the development of new pharmaceuticals, agrochemicals, and dyes.
Functionalization of Acyclic Systems
It’s also employed in the functionalization of acyclic systems, which is a fundamental process in organic synthesis. This includes amination, formylation, and the introduction of various functional groups essential for creating complex organic molecules .
安全和危害
2,6-Dimethylaniline is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is suspected of causing cancer. It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .
未来方向
The electrochemical oxidation of amines, including N-ethyl-2,6-dimethylaniline, is an essential alternative to the conventional chemical transformation that provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals . This area of research is expected to continue to evolve and expand in the future .
作用机制
- Primary Targets : N-ethyl-2,6-dimethylaniline (DMA) is involved in lidocaine metabolism. It shares similarities with lidocaine’s hydrophobic moiety and may interact with similar targets .
Target of Action
Mode of Action
属性
IUPAC Name |
N-ethyl-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVPGPVBZRARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501774 | |
| Record name | N-Ethyl-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,6-dimethylaniline | |
CAS RN |
769-23-3 | |
| Record name | N-Ethyl-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)



![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)




![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)

